2-(4,5-Dihydroimidazol-1-yl)ethanol

Description

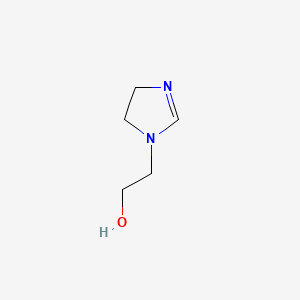

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dihydroimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-4-3-7-2-1-6-5-7/h5,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHZKUSWWGUUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866875 | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61791-38-6, 695-10-3, 61791-39-7 | |

| Record name | Cocoyl hydroxyethyl imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4,5-Dihydroimidazol-1-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4,5-Dihydro-1H-imidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-norcoco alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4,5-DIHYDROIMIDAZOL-1-YL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X74XVX6Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4,5-Dihydroimidazol-1-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(4,5-Dihydroimidazol-1-yl)ethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide consolidates the known information and provides data from closely related analogs to offer valuable insights.

Chemical and Physical Properties

This compound, a derivative of imidazole, possesses a heterocyclic core structure that imparts unique chemical characteristics.[1][2] It is a colorless to pale yellow liquid or solid that is generally soluble in water and organic solvents.[1]

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | [2][3][4] |

| Molecular Weight | 114.15 g/mol | [2][3][4] |

| IUPAC Name | 2-(4,5-dihydro-1H-imidazol-1-yl)ethanol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Generally soluble in water and organic solvents | [1] |

| Boiling Point | Not extensively documented | [1][2] |

| Melting Point | Not extensively documented | [1][2] |

| SMILES | C1CN(CCO)C=N1 | [4] |

| InChIKey | GOHZKUSWWGUUNR-UHFFFAOYSA-N | [4] |

Spectral Data Analysis

Table 2: Expected Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methylene protons of the ethyl group, the methylene protons of the imidazoline ring, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Peaks for the carbon atoms of the ethyl group and the imidazoline ring. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching), C-H stretching bands, and a characteristic C=N stretching band for the imidazoline ring around 1600 cm⁻¹.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Chemical Reactivity and Synthesis

This compound is expected to exhibit reactivity characteristic of both secondary amines and alcohols. The lone pair of electrons on the nitrogen atom allows for reactions with electrophiles, while the hydroxyl group can undergo oxidation, esterification, and etherification.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common method for synthesizing similar 2-imidazolines is the reaction of a nitrile with ethylenediamine, followed by cyclization. One-pot synthesis methods using catalysts like palladium on carbon or Raney nickel have also been reported for imidazoline derivatives.[1][2]

Proposed Experimental Protocol (based on related syntheses):

A plausible synthetic route involves the condensation of N-(2-hydroxyethyl)ethylenediamine with an appropriate carboxylic acid or its derivative, followed by cyclization.

Materials:

-

N-(2-hydroxyethyl)ethylenediamine

-

Formic acid (or a derivative like triethyl orthoformate)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Dean-Stark apparatus

-

Standard glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of N-(2-hydroxyethyl)ethylenediamine and formic acid in toluene.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the completion of the condensation and cyclization reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of imidazole and imidazoline are known for their broad-spectrum antimicrobial and antifungal activities.[6][7]

Antifungal Mechanism of Action

The primary antifungal mechanism of imidazole derivatives involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, altered permeability, and ultimately, fungal cell death.[1][9]

Caption: General antifungal mechanism of imidazole derivatives.

Antibacterial Mechanism of Action

Some novel imidazoline-based compounds have been shown to exert their antibacterial effects by inhibiting DNA replication.[3] This mechanism involves the displacement of the replisome from the bacterial nucleoid, leading to a cessation of DNA synthesis and ultimately bacterial cell death.[3] Other proposed antibacterial mechanisms for imidazole derivatives include disruption of the cell wall and cell membrane.[7]

Caption: Proposed antibacterial mechanism of imidazoline compounds.

Experimental Workflows

The evaluation of this compound as a potential therapeutic agent would typically follow a structured experimental workflow.

Caption: General experimental workflow for drug development.

Safety Information

Conclusion

This compound is a versatile imidazole derivative with potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. While there is a notable lack of comprehensive, publicly available experimental data for this specific compound, this guide provides a foundational understanding of its expected chemical properties, reactivity, and biological activities based on the broader knowledge of imidazoline and imidazole chemistry. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its therapeutic potential.

References

- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-8402605) | 61791-39-7 [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSRS [precision.fda.gov]

- 5. ovid.com [ovid.com]

- 6. nano-ntp.com [nano-ntp.com]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on 2-(4,5-Dihydroimidazol-1-yl)ethanol: Molecular Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4,5-Dihydroimidazol-1-yl)ethanol is a heterocyclic compound belonging to the imidazoline class, which has garnered significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and potential biological activities. This document summarizes available spectroscopic data for structural elucidation, outlines general synthetic approaches, and explores the putative signaling pathways through which this class of compounds may exert its effects, with a focus on imidazoline receptors. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazoline scaffold.

Molecular Structure and Physicochemical Properties

This compound possesses a core 4,5-dihydro-1H-imidazole ring substituted at the N1 position with a hydroxyethyl group. This structure imparts specific chemical characteristics that are crucial for its biological interactions.

Structural and Chemical Identifiers

The fundamental structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 61791-39-7 | [1] |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | [1] |

| Canonical SMILES | C1CN(C=N1)CCO | [1] |

| InChIKey | GOHZKUSWWGUUNR-UHFFFAOYSA-N | [1] |

Spectroscopic Analysis

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazoline ring and the hydroxyethyl side chain. The methylene protons of the ethylenediamine backbone (C4 and C5) would likely appear as multiplets. The methylene groups of the hydroxyethyl side chain would also present as distinct multiplets, with the protons closer to the nitrogen being more deshielded. The proton on the C2 carbon of the imidazoline ring would appear as a singlet or a triplet depending on the coupling with adjacent protons. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The C2 carbon of the imidazoline ring is expected to have the most downfield chemical shift due to its position between two nitrogen atoms. The chemical shifts of the methylene carbons in the ring and the side chain will be in the aliphatic region.

1.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| ~1600 | C=N | Stretching |

| ~1260-1000 | C-N, C-O | Stretching |

1.2.3. Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (114.15). Common fragmentation patterns would likely involve the loss of the hydroxyethyl group or cleavage of the imidazoline ring.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes.

General Synthesis Methods

Common synthetic strategies include:

-

Cyclization of Amido-Nitriles: This method involves the reaction of an N-(2-aminoethyl) derivative with a nitrile, followed by cyclization, often catalyzed by nickel.[1]

-

One-Pot Synthesis: More recent and efficient methods utilize a one-pot approach, for instance, using catalysts like palladium on carbon or Raney nickel.[1]

Representative Experimental Protocol: Synthesis of 2-Substituted Imidazolines

While a specific protocol for the title compound is not detailed in the available literature, a general procedure for the synthesis of similar 2-substituted imidazolines from nitriles and ethylenediamine is as follows. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.

Workflow for a Generic 2-Substituted Imidazoline Synthesis

References

An In-depth Technical Guide to the Synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4,5-dihydroimidazol-1-yl)ethanol, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The document details the core synthetic strategy involving the condensation and subsequent cyclization of N-(2-hydroxyethyl)ethylenediamine with a formic acid equivalent. Detailed experimental protocols, quantitative data from analogous reactions, and reaction pathway visualizations are presented to facilitate its synthesis and further investigation.

Introduction

This compound, also known as 1-(2-hydroxyethyl)-2-imidazoline, is a derivative of imidazoline featuring a hydroxyethyl group attached to one of the nitrogen atoms of the heterocyclic ring. The imidazoline core is a prevalent motif in numerous biologically active compounds, and the presence of the hydroxyl group offers a versatile handle for further chemical modifications. This guide focuses on the practical synthesis of this target molecule, providing a foundation for its application in drug discovery and development.

Core Synthesis Pathway: Condensation and Cyclodehydration

The most direct and industrially scalable approach to synthesizing this compound involves a two-step, one-pot reaction between N-(2-hydroxyethyl)ethylenediamine and a C1 synthon, typically formic acid or one of its derivatives. The reaction proceeds through two key stages:

-

Amide Formation: An initial nucleophilic acyl substitution reaction between the primary amine of N-(2-hydroxyethyl)ethylenediamine and the C1 synthon forms the intermediate, N-(2-aminoethyl)-N'-(2-hydroxyethyl)formamide.

-

Cyclodehydration: Upon heating, an intramolecular cyclization occurs, followed by the elimination of a water molecule to yield the final this compound product.

This overall transformation is a type of condensation reaction, a well-established method for the formation of 2-imidazolines.

Experimental Protocols

While a specific protocol for this compound is not extensively detailed in publicly available literature, a robust experimental procedure can be derived from analogous syntheses of 2-substituted-1-(hydroxyethyl)imidazolines[1]. The following protocol outlines a feasible method for its preparation.

Synthesis from N-(2-hydroxyethyl)ethylenediamine and Formic Acid

This method is based on the direct condensation of the diamine with formic acid.

Reactants:

-

N-(2-hydroxyethyl)ethylenediamine

-

Formic Acid (≥95%)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a distillation condenser (e.g., a Dean-Stark apparatus to collect water), add N-(2-hydroxyethyl)ethylenediamine.

-

Slowly add a slight molar excess (e.g., 1.05 equivalents) of formic acid to the stirred diamine. The initial reaction is exothermic and results in the formation of the formate salt.

-

Heat the reaction mixture to a temperature of 140-160°C. This temperature is maintained to facilitate the formation of the N-formyl intermediate, N-(2-aminoethyl)-N'-(2-hydroxyethyl)formamide, with the concurrent removal of one equivalent of water.

-

After the initial water evolution ceases, increase the temperature to above 180°C to induce the cyclization of the amide intermediate to the imidazoline. A second equivalent of water will be collected.

-

The reaction is monitored for completion by observing the cessation of water collection.

-

After cooling, the crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data

| Parameter | Value (Analogous Reaction) | Reference |

| Reactants | Lauric Acid, Aminoethylethanolamine | [1] |

| Amide Formation Temp. | 140-160°C | [1] |

| Cyclization Temp. | >180°C | [1] |

| Pressure | < 200 mm Hg (Vacuum) | [1] |

| Reactant Ratio | Molar excess of diamine | [1] |

| Purity of Product | High | [1] |

Note: Yields are highly dependent on the specific reactants and reaction conditions and would need to be determined empirically for the synthesis of this compound.

Visualizations

Synthesis Pathway Diagram

Caption: General synthesis pathway for this compound.

Experimental Workflow Diagram

References

Physical and chemical characteristics of 2-(4,5-Dihydroimidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4,5-Dihydroimidazol-1-yl)ethanol is a heterocyclic compound belonging to the dihydroimidazole class. This technical guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on the well-established properties of related imidazole and dihydroimidazole derivatives. The information is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Chemical and Physical Characteristics

This compound, with the molecular formula C₅H₁₀N₂O, is a derivative of imidazole.[1][2][3] The structure consists of a five-membered dihydroimidazole ring substituted with a hydroxyethyl group at the 1-position.[2] This substitution pattern imparts both hydrophilic (hydroxyethyl group) and polar (dihydroimidazole ring) characteristics to the molecule, influencing its solubility and potential biological interactions.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 61791-39-7 | [2] |

| Molecular Formula | C₅H₁₀N₂O | [2][3] |

| Molecular Weight | 114.15 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Generally soluble in water and organic solvents | [2] |

| Boiling Point | Not extensively documented; predicted to be variable based on purity. | [2] |

| Melting Point | Not widely reported in the literature. | [2] |

| Stability | Relatively stable under standard conditions; sensitive to strong oxidizing agents. | [2] |

Synthesis and Spectroscopic Analysis

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry routes. A common method involves the cyclization of amido-nitriles.[2] More recent advancements have focused on one-pot synthesis methods to improve efficiency.[2]

Experimental Protocol: Synthesis (Hypothetical)

Objective: To synthesize this compound.

Materials:

-

N-(2-hydroxyethyl)ethylenediamine

-

A suitable carboxylic acid or its derivative (e.g., formic acid or an orthoester)

-

Dehydrating agent or catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous toluene

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, Dean-Stark trap, etc.)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add N-(2-hydroxyethyl)ethylenediamine and an equimolar amount of the carboxylic acid derivative in anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reflux the mixture, and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete (as determined by TLC or GC-MS analysis), cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydroimidazole ring and the hydroxyethyl side chain. The methylene protons of the ethyl group adjacent to the hydroxyl group would likely appear as a triplet, while the methylene protons adjacent to the nitrogen atom would also be a triplet. The protons on the dihydroimidazole ring would have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom in the molecule, with the chemical shifts being influenced by their chemical environment (e.g., attachment to nitrogen or oxygen).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-N and C=N stretching vibrations from the dihydroimidazole ring would also be present.

Chemical Reactivity

This compound can undergo several chemical reactions typical of alcohols and nitrogen-containing heterocyclic compounds.[2]

-

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.[2]

-

Reduction: The dihydroimidazole ring can potentially be reduced under specific conditions.[2]

-

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, through reactions with appropriate reagents.[2]

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are not extensively documented, the broader class of imidazole and dihydroimidazole derivatives is known for a wide range of pharmacological effects, including antimicrobial and antifungal activities.[2]

Antimicrobial and Antifungal Activity

The proposed mechanisms of antimicrobial action for imidazole derivatives generally involve:

-

Disruption of Microbial Cell Membranes: Imidazole compounds can integrate into the lipid bilayer of microbial cell membranes, leading to a loss of integrity and increased permeability. This results in the leakage of essential cellular components and ultimately cell death.

-

Enzyme Inhibition: A key mechanism, particularly for antifungal activity, is the inhibition of the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane structure and function. In bacteria, imidazole derivatives may inhibit other essential enzymes involved in metabolic pathways or cell wall synthesis.

Below is a conceptual diagram illustrating the generalized antimicrobial mechanism of action for imidazole derivatives.

Caption: Generalized antimicrobial mechanism of imidazole derivatives.

Other Potential Biological Activities

Derivatives of 2-imidazoline have been investigated for a variety of other biological activities, including antihypertensive, anti-inflammatory, and antihyperglycemic effects. Some imidazoline compounds are known to interact with imidazoline and adrenergic receptors.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

Caption: General workflow for synthesis and biological evaluation.

Conclusion

This compound is a versatile chemical intermediate with potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents. While specific data on this compound is sparse, its structural features suggest that it likely shares the biological activities of other imidazole and dihydroimidazole derivatives. This guide provides a foundational understanding of its properties and serves as a starting point for further research and development. The provided hypothetical experimental protocols and generalized mechanism diagrams offer a framework for future investigations into this promising molecule.

References

Technical Guide: Spectroscopic Analysis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4,5-Dihydroimidazol-1-yl)ethanol. Due to the limited availability of published experimental spectra for this specific compound, this document presents projected spectroscopic data based on its chemical structure and analysis of analogous compounds. The guide includes tables of expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra are also provided. A workflow for the synthesis and characterization of a novel compound is illustrated using a Graphviz diagram, adhering to best practices for data visualization. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a dihydroimidazole (also known as imidazoline) ring substituted with a hydroxyethyl group at the 1-position. The molecular formula of the compound is C₅H₁₀N₂O, and it has a molecular weight of 114.15 g/mol [1][2]. Imidazoline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are known to interact with various receptors, including imidazoline and α-adrenergic receptors, leading to a wide range of pharmacological effects. The ethanol substituent introduces a hydroxyl group, which can influence the compound's solubility, hydrogen bonding capacity, and potential for further chemical modification.

Accurate spectroscopic characterization is crucial for the confirmation of the chemical structure and purity of synthesized this compound. This guide provides an in-depth look at the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, along with generalized protocols for these analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | [1][2] |

| Molecular Weight | 114.15 g/mol | [1][2] |

| CAS Number | 61791-39-7 | [1] |

| IUPAC Name | 2-(4,5-dihydro-1H-imidazol-1-yl)ethanol | |

| Canonical SMILES | C1CN(C=N1)CCO | [2] |

| InChI Key | GOHZKUSWWGUUNR-UHFFFAOYSA-N | [2] |

Table 1: Physicochemical Properties of this compound

Projected Spectroscopic Data

Disclaimer: The following spectroscopic data are projected based on the chemical structure of this compound and known spectral data for analogous compounds. Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum would likely be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 1H | N=CH-N (Imine proton) |

| ~3.7 | t | 2H | N-CH₂-CH₂-OH |

| ~3.6 | t | 2H | N-CH₂-CH₂-N |

| ~3.2 | t | 2H | N-CH₂-CH₂-OH |

| ~2.9 | t | 2H | N-CH₂-CH₂-N |

| Variable | br s | 1H | -OH |

Table 2: Projected ¹H NMR Data for this compound

¹³C NMR (Carbon-13 NMR)

The projected ¹³C NMR spectral data are presented in Table 3. Chemical shifts are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| ~160 | N=CH-N (Imine carbon) |

| ~60 | -CH₂-OH |

| ~55 | N-CH₂- (in the ring) |

| ~50 | N-CH₂- (ethyl group) |

| ~48 | N-CH₂- (in the ring) |

Table 3: Projected ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy

The IR spectrum would likely be obtained using an Attenuated Total Reflectance (ATR) accessory. The main absorption bands are predicted in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3050-3000 | Medium | C-H stretch (imine) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=N stretch (imine) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Table 4: Projected IR Absorption Bands for this compound

Mass Spectrometry (MS)

For mass spectrometry, electron ionization (EI) would likely be employed. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments are listed in Table 5.

| m/z | Relative Intensity | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [M - CH₂OH]⁺ |

| 70 | High | [M - C₂H₄OH]⁺ |

| 44 | Moderate | [C₂H₄OH]⁺ |

Table 5: Projected Mass Spectrometry Data for this compound

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or more).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C (typically several hundred to thousands).

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Analysis:

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Ensure complete coverage of the crystal surface.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source. The spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a new chemical entity.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Introduction

2-(4,5-Dihydroimidazol-1-yl)ethanol is a chemical entity belonging to the imidazoline class of compounds.[1] Structurally, it features a dihydroimidazole ring substituted at the 1-position with a hydroxyethyl group. While this compound is utilized in various industrial applications, its pharmacological profile has not been extensively characterized.[2][3][] This document aims to provide a comprehensive overview of the potential mechanism of action of this compound by examining the well-documented pharmacology of analogous imidazoline derivatives.

Putative Pharmacological Targets

Based on the structure of this compound, its primary pharmacological targets are likely to be imidazoline receptors and adrenergic receptors.

Imidazoline Receptors

Imidazoline receptors are a class of receptors that recognize compounds with an imidazoline moiety. They are broadly classified into three main subtypes: I₁, I₂, and I₃.[5][6]

-

I₁-Imidazoline Receptors: These receptors are primarily located in the brainstem and are involved in the central regulation of blood pressure.[5][6] Activation of I₁ receptors typically leads to a decrease in sympathetic outflow, resulting in a hypotensive effect.[5]

-

I₂-Imidazoline Receptors: These receptors are more widely distributed and are found in various tissues, including the brain, liver, and kidney.[7] The I₂ receptor is an allosteric binding site on monoamine oxidase B (MAO-B) and is implicated in a range of neurological and psychiatric conditions.[5]

-

I₃-Imidazoline Receptors: These receptors are located in pancreatic β-cells and are involved in the regulation of insulin secretion.[5]

Adrenergic Receptors

Many imidazoline compounds are also known to interact with α-adrenergic receptors, particularly the α₂-subtype. This cross-reactivity is due to structural similarities between the imidazoline scaffold and the endogenous ligands for these receptors.[5]

Potential Signaling Pathways

The interaction of this compound with its putative targets would likely trigger specific intracellular signaling cascades.

I₁-Imidazoline Receptor Signaling

Activation of I₁-imidazoline receptors is thought to initiate a signaling pathway that ultimately reduces the firing rate of sympathetic neurons. This pathway may involve G-protein coupling and modulation of second messenger systems.

Figure 1: Putative I₁-Imidazoline Receptor Signaling Pathway.

α₂-Adrenergic Receptor Signaling

If this compound acts as an agonist at presynaptic α₂-adrenergic receptors, it would inhibit the release of norepinephrine, leading to a reduction in sympathetic tone.

Figure 2: Potential α₂-Adrenergic Receptor Signaling Cascade.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, studies on related imidazoline derivatives provide insights into the potential binding affinities.

| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |

| Imidazoline Derivatives | I₁-Imidazoline | Varied (nM to µM range) | [5] |

| Imidazoline Derivatives | I₂-Imidazoline | Varied (nM to µM range) | [7] |

| Imidazoline Derivatives | α₂-Adrenergic | Varied (nM to µM range) | [5] |

Table 1: Summary of Binding Affinities for Imidazoline Derivatives at Key Receptors.

Suggested Experimental Protocols for Characterization

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

-

Radioligand Binding Assays: To determine the binding affinity and selectivity of the compound for a panel of receptors, including imidazoline (I₁, I₂) and adrenergic (α₁, α₂) subtypes.

-

Functional Assays: To assess the functional activity of the compound at its target receptors (e.g., agonist, antagonist, or inverse agonist activity). This could involve measuring second messenger levels (e.g., cAMP) or using reporter gene assays.

Figure 3: Proposed In Vitro Experimental Workflow.

In Vivo Studies

-

Animal Models of Hypertension: To evaluate the effect of the compound on blood pressure and heart rate in relevant animal models, such as spontaneously hypertensive rats (SHR).

-

Microdialysis: To measure neurotransmitter levels in specific brain regions following administration of the compound to assess its effects on neurotransmission.

Conclusion

In the absence of direct experimental evidence, the mechanism of action of this compound can be postulated based on its structural similarity to other pharmacologically active imidazoline derivatives. It is likely to interact with imidazoline and/or adrenergic receptors, thereby modulating sympathetic nervous system activity. However, comprehensive in vitro and in vivo studies are imperative to definitively establish its pharmacological profile, including its receptor selectivity, functional activity, and downstream signaling pathways. The experimental approaches outlined in this guide provide a roadmap for the systematic investigation of this compound's mechanism of action.

References

- 1. Buy this compound (EVT-8402605) | 61791-39-7 [evitachem.com]

- 2. Verdant - MACKAZOLINE T - Tall Oil Hydroxyethyl Imidazoline - 61791-39-7 [productfinder.verdantspecialty.com]

- 3. tall oil hydroxyethyl imidazoline, 61791-39-7 [thegoodscentscompany.com]

- 5. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 7. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 2-(4,5-Dihydroimidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(4,5-Dihydroimidazol-1-yl)ethanol, a heterocyclic compound with applications in chemical synthesis and potential biological activities. Due to the limited availability of specific quantitative data in public literature for this exact molecule, this guide combines available qualitative information with data from structurally similar imidazoline derivatives to provide a thorough understanding of its expected physicochemical properties. Detailed experimental protocols for determining these properties are also provided.

Introduction

This compound, with the molecular formula C₅H₁₀N₂O, is a derivative of imidazoline featuring a hydroxyethyl group. This structure imparts unique characteristics relevant to its application in various fields, including its potential use as a building block in the synthesis of more complex molecules and its investigation for antimicrobial and antifungal properties.[1] Understanding its solubility and stability is critical for its formulation, storage, and application in research and development.

Solubility Profile

Qualitative Solubility: Sources describe this compound as being "generally soluble in water and organic solvents".[1]

Expected Solubility in Common Solvents: Based on the behavior of other small molecule imidazole and imidazoline derivatives, the following table outlines the expected solubility. It is important to note that these are estimations and experimental verification is required for precise quantification.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Water | H₂O | High | High |

| Ethanol | C₂H₅OH | High | High |

| Methanol | CH₃OH | High | High |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High (Aprotic) | High |

Stability Profile

The stability of this compound is a crucial parameter for its handling, storage, and application. It is reported to be relatively stable under standard conditions but is sensitive to strong oxidizing agents.[1] The imidazoline ring is the primary site of potential degradation.

pH Stability

Studies on 2-substituted imidazolines indicate that their stability is highly dependent on pH. They are generally more stable in acidic solutions and are readily hydrolyzed in aqueous basic media. The hydrolysis typically involves the opening of the imidazoline ring.

| Condition | Expected Stability | Primary Degradation Pathway |

| Acidic (pH 1-4) | High Stability | Minimal degradation expected. |

| Neutral (pH 7) | Moderate Stability | Slow hydrolysis may occur over time. |

| Basic (pH 10-13) | Low Stability | Rapid hydrolysis of the imidazoline ring. |

Thermal Stability

Thermal degradation studies on imidazoline derivatives show that decomposition is a multi-step process. While specific onset temperatures for this compound are not published, related compounds show thermal stability up to approximately 190-200°C. Decomposition at higher temperatures involves the cleavage of bonds within the imidazoline ring and its substituents.

Photostability

Imidazole and its derivatives can be sensitive to photodegradation. Exposure to high-intensity light or UV radiation can lead to oxidative degradation pathways. The specific impact on this compound would require experimental evaluation.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

References

A Theoretical Investigation of 2-(4,5-Dihydroimidazol-1-yl)ethanol: A Quantum Chemical Approach

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-(4,5-Dihydroimidazol-1-yl)ethanol, a heterocyclic compound of interest in various chemical and pharmaceutical domains. While extensive experimental and computational studies on this specific molecule are not widely published, this document outlines a robust computational methodology based on established quantum chemical techniques, particularly Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties of this compound.

The protocols and data presentation formats described herein are derived from standard practices in computational chemistry and studies on analogous imidazole derivatives. These methods allow for the elucidation of the molecule's structural, vibrational, and electronic characteristics, providing foundational knowledge for further research and development.

Computational Methodology: A Detailed Protocol

The following section details the proposed computational protocol for the quantum chemical characterization of this compound. These methods are selected to provide a balance of computational accuracy and efficiency.

Molecular Structure Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is followed by a vibrational frequency analysis to confirm the nature of the stationary point and to predict the infrared and Raman spectra.

-

Software: Gaussian 16 or a comparable quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) Pople basis set, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen, providing a good description of electronic structure and intermolecular interactions.

-

Procedure:

-

The initial 3D structure of this compound is constructed using a molecular builder and subjected to a preliminary geometry optimization using a lower-level theory (e.g., PM6).

-

The resulting structure is then used as the starting point for the DFT optimization at the B3LYP/6-311++G(d,p) level of theory.

-

The optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is located.

-

Following optimization, a frequency calculation is performed at the same level of theory to verify that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

-

Electronic Properties and Frontier Molecular Orbital Analysis

Understanding the electronic properties is crucial for predicting the reactivity and kinetic stability of the molecule. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Analysis:

-

The HOMO energy is related to the electron-donating ability of the molecule.

-

The LUMO energy is related to the electron-accepting ability.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability.

-

Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.

-

Spectroscopic Properties Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can be used to interpret experimental spectra or to predict the spectral features of a yet-to-be-synthesized molecule.

-

NMR Spectroscopy:

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic chemical shifts (δ) of 1H and 13C.

-

Procedure: The calculations are performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. The calculated chemical shifts are typically referenced to tetramethylsilane (TMS).

-

-

UV-Visible Spectroscopy:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra.

-

Procedure: The TD-DFT calculations are performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. The calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions.

-

Data Presentation: Summarized Quantitative Data

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for presenting the key calculated data for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| Bond Lengths | |

| N1-C2 | Value |

| C2-N3 | Value |

| N3-C4 | Value |

| C4-C5 | Value |

| C5-N1 | Value |

| N1-C6 | Value |

| C6-C7 | Value |

| C7-O8 | Value |

| Bond Angles | |

| C5-N1-C2 | Value |

| N1-C2-N3 | Value |

| C2-N3-C4 | Value |

| N3-C4-C5 | Value |

| C4-C5-N1 | Value |

| Dihedral Angles | |

| C2-N1-C5-C4 | Value |

| C5-N1-C6-C7 | Value |

Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

| Wavenumber (cm-1) (Scaled) | Intensity (km/mol) | Vibrational Assignment |

| Value | Value | O-H stretch |

| Value | Value | C-H stretch (aliphatic) |

| Value | Value | C=N stretch |

| Value | Value | C-N stretch |

| Value | Value | CH2 scissoring |

| Value | Value | C-O stretch |

Table 3: Calculated Electronic Properties (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Global Electrophilicity Index (ω) | Value |

Table 4: Calculated 1H and 13C NMR Chemical Shifts (δ, ppm) Referenced to TMS (Illustrative)

| Atom | Calculated δ (ppm) |

| 13C NMR | |

| C2 | Value |

| C4 | Value |

| C5 | Value |

| C6 | Value |

| C7 | Value |

| 1H NMR | |

| H (on C2) | Value |

| H (on C4) | Value |

| H (on C5) | Value |

| H (on C6) | Value |

| H (on C7) | Value |

| H (on O8) | Value |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical investigation of this compound.

Caption: Workflow for Quantum Chemical Calculations.

This guide provides a foundational protocol for the in-depth computational study of this compound. The application of these quantum chemical methods will enable a detailed understanding of its molecular properties, which is essential for its potential applications in medicinal chemistry and materials science.

An In-depth Technical Guide on the Thermogravimetric Analysis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Introduction

2-(4,5-Dihydroimidazol-1-yl)ethanol is a heterocyclic compound featuring a dihydroimidazole ring and a hydroxyethyl substituent. Understanding its thermal stability is crucial for applications in drug development, materials science, and chemical synthesis, as it dictates storage conditions, processing parameters, and potential degradation pathways. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for TGA, and a summary of potential decomposition characteristics based on related compounds.

Predicted Thermal Decomposition Profile

Based on the analysis of similar imidazoline derivatives, the thermal decomposition of this compound is anticipated to be a multi-step process. The decomposition profile is expected to vary depending on the atmospheric conditions (inert vs. oxidizing).

In an inert atmosphere (e.g., nitrogen) , the decomposition is likely to proceed through the following stages:

-

Initial Minor Mass Loss: A small initial weight loss may be observed at lower temperatures, corresponding to the evaporation of residual solvent or absorbed moisture.

-

First Major Decomposition Step: This stage would likely involve the cleavage of the less stable bonds in the molecule. The hydroxyethyl group is a potential site for initial fragmentation.

-

Second Major Decomposition Step: At higher temperatures, the dihydroimidazole ring is expected to cleave, leading to the release of various gaseous products. Studies on similar compounds suggest the emission of molecules like ammonia (NH₃), hydrogen cyanide (HCN), and other nitrogen-containing fragments.[1]

-

Char Residue Formation: A stable carbonaceous residue may be formed at the end of the analysis.

In an oxidizing atmosphere (e.g., air or oxygen) , the decomposition process is expected to be more complex and occur at lower temperatures compared to an inert atmosphere. The presence of oxygen will lead to oxidative degradation, resulting in the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx), in addition to water.[1] The final residue at high temperatures in an oxidizing atmosphere is expected to be minimal.

Data Presentation

The following table summarizes the type of quantitative data that would be obtained from a TGA of this compound, with illustrative values based on published data for related imidazoline derivatives.[1][2]

| Parameter | Inert Atmosphere (Nitrogen) | Oxidizing Atmosphere (Air) |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | 180 - 230 °C |

| Temperature of 10% Mass Loss (T10%) | 230 - 280 °C | 210 - 260 °C |

| Temperature of 50% Mass Loss (T50%) | 300 - 350 °C | 280 - 330 °C |

| Peak Decomposition Temperature(s) (Tpeak) | Multiple peaks expected | Multiple peaks expected |

| Peak 1 | 250 - 300 °C | 230 - 280 °C |

| Peak 2 | 350 - 450 °C | 330 - 430 °C |

| Mass Loss at First Decomposition Step | 20 - 40 % | 25 - 45 % |

| Mass Loss at Second Decomposition Step | 40 - 60 % | 50 - 70 % |

| Final Residue at 800 °C | 5 - 15 % | < 1 % |

Experimental Protocols

A detailed methodology for conducting a thermogravimetric analysis of this compound is provided below.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Experimental Parameters:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: High-purity nitrogen (for inert atmosphere) or dry air (for oxidizing atmosphere) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The sample mass, temperature, and time are continuously recorded throughout the experiment.

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature) are analyzed to determine the onset decomposition temperature, peak decomposition temperatures, and the percentage of mass loss at each decomposition step.

Mandatory Visualization

Caption: Experimental workflow for thermogravimetric analysis.

Caption: Hypothetical thermal decomposition pathway in an inert atmosphere.

References

Potential Biological Activities of 2-(4,5-Dihydroimidazol-1-yl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(4,5-dihydroimidazol-1-yl)ethanol, belonging to the broader class of 2-imidazolines, are a subject of growing interest in medicinal chemistry due to their diverse pharmacological activities. The inherent structural features of the 2-imidazoline ring system allow for interactions with various biological targets, leading to a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the reported biological activities of these compounds, with a focus on their anticancer, antimicrobial, and antihypertensive properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activity

Several studies have highlighted the potential of 2-imidazoline derivatives as anticancer agents. One of the key mechanisms of action is the inhibition of the p53-MDM2 protein-protein interaction.[1][2] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is negatively regulated by MDM2.[3][4] By disrupting the p53-MDM2 interaction, imidazoline-based inhibitors can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-(4,5-dihydro-1H-imidazol-2-yl) derivatives and related imidazoline compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) | HeLa | 2.13 | [6] |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | HeLa | 87.74 | [6] |

| Novel 1H-imidazole [4,5-f][7][8] phenanthroline derivative (IPM714) | HCT116 | 1.74 | [9] |

| Novel 1H-imidazole [4,5-f][7][8] phenanthroline derivative (IPM714) | SW480 | 2 | [9] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.[7][10][11][12][13]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Appropriate cell culture medium

-

Test compounds (this compound derivatives)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[7][11]

-

Washing: Wash the plates four to five times with 1% acetic acid to remove the TCA and unbound dye.[7][11] Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[11]

-

Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway: p53-MDM2 Interaction

The following diagram illustrates the p53-MDM2 signaling pathway and the inhibitory action of 2-imidazoline derivatives.

Caption: p53-MDM2 signaling pathway and inhibition by 2-imidazoline derivatives.

Antimicrobial Activity

Derivatives of the 2-imidazoline scaffold have demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16] The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[11]

Quantitative Data: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for some N-substituted imidazole derivatives, which share a similar core structure with the compounds of interest.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |

| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) | 62.5 | 62.5 | 125 | 125 | 250 | 250 | [14] |

| Standard (Streptomycin/Griseofulvin) | 100 | 100 | 100 | 100 | 100 | 100 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][17][18][19][20]

Materials:

-

96-well microtiter plates[17]

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds

-

Standard antimicrobial agent (positive control)

-

Sterile diluent (e.g., saline or broth)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[18] Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

-

Serial Dilution of Test Compound: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.[17]

-

Inoculation: Inoculate each well containing the diluted compound and the growth control well with the prepared inoculum.[18] Leave a sterility control well with uninoculated broth.[17]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[20] This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Experimental Workflow: Broth Microdilution Assay

The following diagram outlines the workflow for the broth microdilution assay.

Caption: Workflow for determining MIC using the broth microdilution method.

Antihypertensive Activity

Certain 2-imidazoline derivatives, such as clonidine, are well-known for their antihypertensive effects.[5] These compounds primarily act on I1-imidazoline receptors and α2-adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[5] The development of new derivatives with selectivity for I1-imidazoline receptors is a key area of research to minimize the sedative side effects associated with α2-adrenergic receptor activation.

Quantitative Data: Antihypertensive Activity

The following data is from a study on 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, which are structurally related to the compounds of interest. The table shows the effect on mean arterial pressure (MAP) in spontaneously hypertensive rats (SHR).

| Compound | Dose | Route | Change in MAP (mmHg) | Reference |

| Compound 4h | 1 mg/kg | i.v. | -45 ± 5 | [21] |

Experimental Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used animal model for studying hypertension.[22][23][24][25][26]

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

Test compounds

-

Vehicle control

-

Standard antihypertensive drug (e.g., captopril)

-

Blood pressure measurement system (e.g., tail-cuff method or telemetry)[25]

-

Animal restraining devices

Procedure:

-

Acclimatization: Acclimate the SHR to the laboratory conditions and the blood pressure measurement procedure for a sufficient period (e.g., 1-2 weeks) to obtain stable baseline readings.[26]

-

Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) of the conscious rats.

-

Compound Administration: Administer the test compound, vehicle, or standard drug to different groups of rats via an appropriate route (e.g., oral gavage or intravenous injection).

-

Blood Pressure Monitoring: Measure blood pressure at various time points after compound administration to determine the onset and duration of the antihypertensive effect.

-

Data Analysis: Calculate the change in blood pressure from baseline for each group and compare the effects of the test compounds to the vehicle and standard drug.

Signaling Pathways: I1-Imidazoline and α2-Adrenergic Receptors

The antihypertensive effects of many 2-imidazoline derivatives are mediated through the I1-imidazoline and α2-adrenergic receptor signaling pathways in the brainstem.

Caption: Signaling pathways for the antihypertensive action of 2-imidazoline derivatives.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents with a range of biological activities. Their potential as anticancer, antimicrobial, and antihypertensive agents is supported by a growing body of scientific literature. Further research, including the synthesis of new analogues, comprehensive in vitro and in vivo testing, and detailed mechanistic studies, is warranted to fully elucidate their therapeutic potential and advance the development of novel drugs based on this versatile chemical structure. This technical guide provides a foundational understanding of the current state of research and offers detailed methodologies to facilitate future investigations in this exciting field.

References

- 1. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 4. cusabio.com [cusabio.com]

- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes [mdpi.com]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SRB assay for measuring target cell killing [protocols.io]

- 12. 4.3. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 13. 4.3. Sulforhodamine B (SRB) Cell Proliferation Assay [bio-protocol.org]

- 14. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. protocols.io [protocols.io]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cdn.amegroups.cn [cdn.amegroups.cn]

- 24. ijarsct.co.in [ijarsct.co.in]

- 25. Hypertension model in rats - Enamine [enamine.net]

- 26. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol, a valuable intermediate in pharmaceutical and materials science. The described method is based on the acid-catalyzed cyclocondensation of N-(2-hydroxyethyl)ethylenediamine with formic acid. This straightforward procedure offers a high-yielding and efficient route to the target compound, minimizing the need for complex purification steps. All quantitative data is summarized for clarity, and a visual representation of the workflow is provided.

Introduction